((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol
Description
Properties
IUPAC Name |
(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWQEDJUAJEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(NC2)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereoselective Synthesis from cis-Cypermethric Acid
A highly efficient and scalable synthetic route was reported by Kallam et al. (2017) for the preparation of the closely related methyl ester derivative, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, which can be subsequently converted to the target alcohol by reduction. This method utilizes cis-cypermethric acid, an inexpensive and commercially available insecticide ingredient, as the starting material. The key steps include:
- Diastereoselective construction of the bicyclic proline moiety by exploiting the cis-orientation of the 2,2-dichlorovinyl and carboxylic acid groups in cis-cypermethric acid.
- Hydroboration of vinyl chlorides to introduce the necessary hydroxymethyl functionality.
- Oxidative esterification to form the methyl ester intermediate.
This route is advantageous due to its use of readily available starting materials and the ability to control stereochemistry effectively, yielding multigram quantities of the bicyclic intermediate with high diastereoselectivity.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diastereoselective cyclization | cis-Cypermethric acid, base, solvent | Formation of bicyclic proline intermediate |
| 2 | Hydroboration | Borane reagents, controlled temperature | Introduction of hydroxymethyl group |
| 3 | Oxidative esterification | Oxidants, methanol | Methyl ester derivative formation |
This method is documented in detail in a peer-reviewed article published in 2017 by Dr. Reddy’s Laboratories and collaborators, highlighting its industrial relevance and reliability.
Hydrolysis and Reduction of Methyl Ester Precursors
The target alcohol ((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol can be obtained by hydrolysis and subsequent reduction of methyl esters such as methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. The general procedure involves:
- Hydrolysis of the methyl ester to the corresponding carboxylic acid using aqueous base or acid.
- Reduction of the carboxylic acid or ester to the primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes.
This method is supported by patent literature describing the preparation of racemic and enantiomerically pure forms of related azabicyclohexane derivatives.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrolysis | Aqueous NaOH or HCl, reflux | Carboxylic acid intermediate |
| 2 | Reduction | LiAlH4 or BH3·THF, inert atmosphere | Primary alcohol formation |
Carbamate Derivative Formation and Subsequent Deprotection
In medicinal chemistry contexts, the compound is often prepared as a protected carbamate derivative to facilitate further functionalization. According to recent literature on modifications of related bicyclic amines, the synthetic sequence includes:
- Formation of carbamate derivatives by reaction with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protecting groups.
- Subsequent deprotection under acidic or hydrogenolytic conditions to yield the free amine alcohol.
This approach allows for the installation of various substituents on the bicyclic scaffold and is commonly employed in the synthesis of antiviral agents.
Summary Table of Preparation Methods
Analytical and Characterization Data
Typical characterization of this compound includes:
- Molecular formula: C8H15NO
- Molecular weight: 141.21 g/mol
- NMR spectroscopy: Confirmation of stereochemistry and bicyclic structure.
- Mass spectrometry: Molecular ion peak consistent with the molecular weight.
- Chiral HPLC: To verify enantiomeric purity.
These data are consistent with the compound’s structure and have been reported in multiple research articles and chemical supplier databases.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
[(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]METHANOL involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, enhancing its binding affinity. Additionally, the nitrogen atom can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Functional Group Impact on Properties
- Hydroxymethyl Group (Target Compound) : Increases hydrophilicity, enhancing aqueous solubility compared to methyl esters or carboxamides. This may improve bioavailability in drug formulations .
- Methyl Ester (72748-35-7) : Serves as a protected intermediate for carboxylic acid derivatives. The hydrochloride salt improves crystallinity and stability during synthesis .
- Carboxamide (Boceprevir) : Enhances binding to protease active sites via hydrogen bonding. Bulky tert-butyl groups improve metabolic stability .
Stereochemical Considerations
- The (1R,2R,5S) configuration of the target compound may confer distinct binding affinities compared to the (1R,2S,5S) isomer (CAS 394734-84-0). For example, in Boceprevir, the (1R,2S,5S) stereochemistry is critical for inhibiting HCV NS3/4A protease .
Biological Activity
((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral proteases. This article aims to synthesize current research findings on its biological activity, including relevant data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 113.19 g/mol
- IUPAC Name : (1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ylmethanol
Antiviral Activity
Recent studies highlight the compound's role as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The efficacy of this compound was evaluated in various contexts:
- Inhibition Potency : The compound demonstrated promising inhibitory activity against SARS-CoV-2 Mpro with a biochemical potency (Ki) of approximately 27.7 nM and an effective concentration (EC50) of 1364 nM in cell-based assays .
- Mechanism of Action : The compound acts by filling the lipophilic S2 pocket of the Mpro enzyme and forming hydrogen bonds that are critical for binding and inhibition .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in animal models:
| Parameter | Value |
|---|---|
| Bioavailability (F) | 10% |
| Metabolic Stability | Moderate (CLint = 24.5 ml/min/mg) |
| Oral Absorption | Improved with modifications |
These parameters suggest that while the compound exhibits moderate metabolic stability, further structural modifications could enhance its bioavailability and overall therapeutic potential .
Case Studies
Several case studies have explored the clinical applications of this compound:
- Clinical Candidate PF-07321332 : This compound is a derivative that incorporates this compound into its structure and has shown enhanced antiviral activity against SARS-CoV-2 with an EC50 value of 74.5 nM .
- Combination Therapies : In combination with other antiviral agents, this compound has been evaluated for synergistic effects that could lead to lower required dosages and improved patient outcomes.
Q & A
Basic: What are the key synthetic routes for synthesizing ((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol?
Methodological Answer:
The synthesis often involves enantioselective strategies due to the compound’s bicyclic structure and stereochemical complexity. A biocatalytic approach using the MAO-N D11 mutant enables oxidative desymmetrization of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, yielding chiral intermediates like the carbonitrile derivative (a precursor to the methanol group) with high enantiomeric excess (>99% ee) . Chemical routes may include:
- Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) to avoid side reactions.
- Step 2 : Carboxylation or esterification at the 2-position, followed by reduction to the alcohol (e.g., LiAlH4 or catalytic hydrogenation) .
- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) .
Basic: How is the compound structurally characterized to confirm its stereochemistry and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying the bicyclic scaffold and substituent positions. For example, the methanol proton (CH2OH) shows distinct splitting patterns due to coupling with adjacent cyclopropane protons .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in studies of analogous protease inhibitors (e.g., Boceprevir) bound to viral proteases .
- Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) ensures enantiopurity by separating diastereomeric impurities .
Advanced: How can computational methods guide the design of analogs targeting viral proteases?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding modes to protease active sites (e.g., SARS-CoV-2 Mpro). For example, substituents on the bicyclic core influence hydrogen bonding with catalytic residues (His41/Cys145) .
- Molecular Dynamics (MD) Simulations : Validate docking poses by assessing stability over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities and identify critical interactions .
- Structure-Activity Relationship (SAR) : Systematic modification of the carboxamide or methoxy groups (see Boceprevir derivatives) optimizes potency and selectivity .
Advanced: What strategies ensure enantiopurity during large-scale synthesis?
Methodological Answer:
- Biocatalytic Desymmetrization : Mutant MAO-N enzymes (e.g., MAO-N 401) selectively oxidize prochiral amines, achieving >99% ee in intermediates like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile .
- Chiral Resolution : Use of chiral auxiliaries (e.g., (S)-tert-leucine) or crystallization with diastereomeric salts (e.g., tartaric acid) .
- Asymmetric Catalysis : Rhodium-catalyzed cyclopropanation or Pd-mediated cross-coupling retains stereochemical integrity .
Basic: What analytical methods detect and quantify impurities in the final product?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies impurities like unreacted intermediates (e.g., carbonitrile derivatives) with detection limits <0.1% .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., C8H12N2 for Paxlovid Impurity 2) and distinguishes isobaric species .
- Thermogravimetric Analysis (TGA) : Monitors residual solvents (e.g., acetonitrile) during lyophilization .
Advanced: How are binding modes validated for derivatives targeting viral proteases?
Methodological Answer:
- Co-crystallization Studies : Complexes of inhibitors with proteases (e.g., HCV NS3/4A) are resolved to 1.8 Å resolution, revealing key hydrogen bonds and hydrophobic contacts .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Quantifies on/off rates (kon/koff) for structure-guided optimization .
Advanced: What safety protocols are critical when handling reactive intermediates?
Methodological Answer:
- Hazard Mitigation : Use flame-resistant equipment (e.g., spark-proof stirrers) due to the compound’s flammability (NFPA rating: Health 2, Flammability 3) .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods prevent exposure to volatile intermediates (e.g., tert-butyl carbamates) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from deprotection) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

